N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine
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Overview
Description
N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two ethoxybenzylidene groups attached to a naphthalenediamine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and 1,5-naphthalenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and interaction with cellular components. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine can be compared with other similar compounds, such as:
N,N’-bis(3-ethoxy-2-hydroxybenzylidene)-1,5-naphthalenediamine: This compound has similar structural features but includes hydroxyl groups, which can influence its reactivity and applications.
N,N’-bis(2-methoxybenzylidene)-1,5-naphthalenediamine:
The uniqueness of N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine lies in its specific structural arrangement and the presence of ethoxy groups, which can enhance its solubility and reactivity in various chemical reactions.
Properties
Molecular Formula |
C28H26N2O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-[5-[(2-ethoxyphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C28H26N2O2/c1-3-31-27-17-7-5-11-21(27)19-29-25-15-9-14-24-23(25)13-10-16-26(24)30-20-22-12-6-8-18-28(22)32-4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
CHERQTUPBGMYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4OCC |
Origin of Product |
United States |
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